1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the ethoxybenzamido and carbamimidothioate groups suggests potential interactions with biological targets, making it a compound of interest for medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxybenzamido Group: This step involves the acylation of the indole nitrogen with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Carbamimidothioate Group: This can be done by reacting the intermediate with thiourea and an appropriate activating agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Hydroiodide Salt: The final step involves the treatment of the compound with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxybenzamido group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The carbamimidothioate group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-(4-chlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the indole core with the ethoxybenzamido and carbamimidothioate groups provides a distinct set of properties that can be exploited for various applications.
Properties
IUPAC Name |
[1-[2-[(4-ethoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S.HI/c1-2-26-15-9-7-14(8-10-15)19(25)23-11-12-24-13-18(27-20(21)22)16-5-3-4-6-17(16)24;/h3-10,13H,2,11-12H2,1H3,(H3,21,22)(H,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXZSEHFJMRFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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